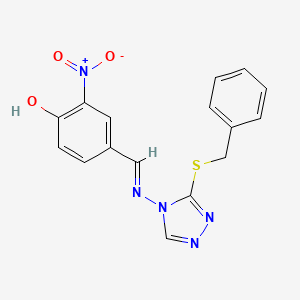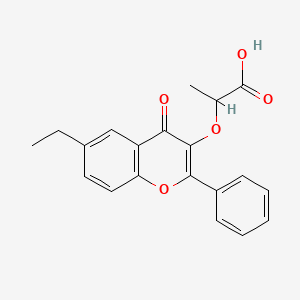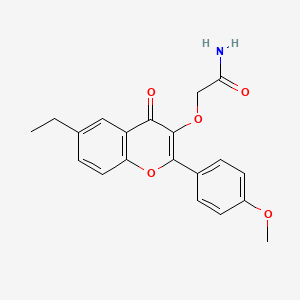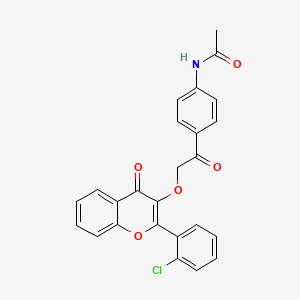![molecular formula C18H16O6 B7735253 2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735253.png)
2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid is a complex organic compound that features a unique combination of furan and chromone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromone core, followed by the introduction of the furan ring and the propanoic acid side chain. Key steps may include:
Formation of the Chromone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a furan boronic acid derivative reacts with a halogenated chromone intermediate in the presence of a palladium catalyst.
Attachment of the Propanoic Acid Side Chain: This step may involve esterification or amidation reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The chromone core can be reduced to chromanones using reducing agents like sodium borohydride.
Substitution: The propanoic acid side chain can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Chromanones and related reduced compounds.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the bioactive furan and chromone moieties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)acetic acid: Shares the furan moiety but lacks the chromone core.
2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid is unique due to its combination of furan and chromone moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[6-ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-11-6-7-13-12(9-11)15(19)17(23-10(2)18(20)21)16(24-13)14-5-4-8-22-14/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLYQIMYYXGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)OC(C)C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Z)-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735175.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxy-4-nitrophenol](/img/structure/B7735176.png)

![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2,6-dibromophenol](/img/structure/B7735197.png)
![4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]benzoic acid](/img/structure/B7735205.png)



![2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735243.png)
![2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735244.png)
![2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735248.png)
![3-(1-((3,5-Dichlorophenyl)amino)-1-oxopropan-2-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7735261.png)


